REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[Na+].Cl.[Br:7][C:8]1[CH:16]=[C:15]([O:17][CH3:18])[C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[OH:19]>O.C(OCC)C>[Br:7][C:8]1[CH:16]=[C:15]([O:17][CH3:18])[C:11]([C:12]([OH:14])=[O:13])=[C:10]([N+:1]([O-:4])=[O:2])[C:9]=1[OH:19] |f:0.1|
|
Name
|
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
LaNO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C(=C1)OC)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After slowly raising the temperature to room temperature the mixture
|
Type
|
EXTRACTION
|
Details
|
Extraction between H2O (20 mL) and CH2Cl2 (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
drying the organic phase
|
Type
|
FILTRATION
|
Details
|
with MgSO4, filtration and evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
ADDITION
|
Details
|
a mixture of products
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (HOAc-EtOAc-toluene 1:2:8)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=O)O)C(=C1)OC)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |